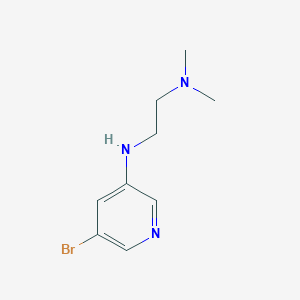
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a small molecule inhibitor that is used in scientific research. It is a phospholipase D (PLD) inhibitor and has been studied extensively due to its potential applications in various fields.
Wirkmechanismus
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is a PLD inhibitor, which means that it inhibits the activity of the enzyme phospholipase D. PLD is an important enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule in many cellular processes. By inhibiting PLD, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide disrupts these cellular processes and can have a range of effects depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide depend on the specific context in which it is used. In cancer research, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential role in regulating synaptic plasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its specificity for PLD, which allows researchers to study the specific effects of PLD inhibition. However, one limitation is that N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can have off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be complex and time-consuming, which can limit its availability for researchers.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is in cancer research, where N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide could be studied as a potential treatment for a range of cancers. In inflammation, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide could be studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide could be studied for its potential role in regulating synaptic plasticity and neuronal survival, and could be used as a tool to study the role of PLD in these processes. Overall, there is still much to be learned about the potential applications of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in various fields, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
The synthesis of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 4-fluoro-2-methylbenzoic acid and 3-amino-4-cyanobenzoic acid, followed by the addition of thionyl chloride and then the reaction with 3-hydroxy-2-naphthoic acid. The final product is obtained by reacting the intermediate with 2-amino-4-methylquinoline.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neuroscience. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for breast cancer, prostate cancer, and melanoma. N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been studied for its anti-inflammatory properties, and has been shown to reduce inflammation in animal models of asthma and arthritis. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-12(18)6-7-14(10)19-17(22)15-9-11-4-2-3-5-13(11)16(21)20-15/h2-9H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGTYXKVWEXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)

